molecular formula C13H22O4 B12434928 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one

Katalognummer: B12434928
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: NPIIJTPCHBVBJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions that modulate biological pathways. These interactions can lead to various effects, including enzyme inhibition or activation, which are the basis for its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxylated cyclohexanones and related structures, such as:

  • 4-Hydroxy-3-methylbut-2-enyl diphosphate
  • 6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

What sets 4-(3,4-Dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one apart is its specific arrangement of hydroxyl groups and the presence of a butenyl side chain

Eigenschaften

Molekularformel

C13H22O4

Molekulargewicht

242.31 g/mol

IUPAC-Name

4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,3,5-trimethylcyclohexan-1-one

InChI

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3

InChI-Schlüssel

NPIIJTPCHBVBJO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.